N-Hydroxypipecolic acid potassium

Systemic acquired resistance Plant immunity Gene expression

N-Hydroxypipecolic acid potassium is the potassium salt form of N-hydroxypipecolic acid (NHP), a naturally occurring N-hydroxylated amino acid derivative that functions as a mobile signal for systemic acquired resistance (SAR) in plants. As the direct hydroxylation product of pipecolic acid (Pip), NHP acts downstream of Pip and is responsible for the induction of defense gene expression and pathogen resistance in systemic tissues.

Molecular Formula C6H10KNO3
Molecular Weight 183.25 g/mol
Cat. No. B15566551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxypipecolic acid potassium
Molecular FormulaC6H10KNO3
Molecular Weight183.25 g/mol
Structural Identifiers
InChIInChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9);/q;+1/p-1
InChIKeyBKTXYYHZOUDDDJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxypipecolic acid potassium: A plant immune signaling molecule with quantified systemic acquired resistance (SAR) potency


N-Hydroxypipecolic acid potassium is the potassium salt form of N-hydroxypipecolic acid (NHP), a naturally occurring N-hydroxylated amino acid derivative that functions as a mobile signal for systemic acquired resistance (SAR) in plants [1]. As the direct hydroxylation product of pipecolic acid (Pip), NHP acts downstream of Pip and is responsible for the induction of defense gene expression and pathogen resistance in systemic tissues [1]. The potassium salt formulation enhances aqueous solubility compared to the free acid, facilitating reproducible exogenous application in bioassays and agricultural formulations .

Pipecolic acid cannot substitute for N-Hydroxypipecolic acid potassium: Quantitative evidence for hydroxylation requirement


Generic substitution of N-hydroxypipecolic acid potassium with its precursor pipecolic acid (Pip) fails because Pip requires enzymatic hydroxylation by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) to generate the active NHP signal [1]. In fmo1 knockout mutants, Pip application does not induce SAR marker genes or pathogen resistance, whereas exogenous NHP fully restores these responses [1]. Thus, only the hydroxylated form—and specifically its potassium salt for consistent solubility—provides direct bioactivity independent of endogenous FMO1 activity, making Pip an ineffective substitute in any system where FMO1 is limiting or absent [1].

Quantitative differentiation of N-Hydroxypipecolic acid potassium vs. pipecolic acid and salicylic acid in SAR assays


100-fold lower effective concentration for PR1 gene induction compared to pipecolic acid

In Arabidopsis thaliana leaves, N-hydroxypipecolic acid (NHP) induces the SAR marker gene PR1 with an EC50 of approximately 0.3 µM, whereas the precursor pipecolic acid (Pip) requires 30 µM to achieve equivalent induction—a 100-fold difference in potency [1]. This demonstrates that the hydroxylated form, delivered as the potassium salt, is the direct bioactive species.

Systemic acquired resistance Plant immunity Gene expression SAR marker PR1

Superior reduction of Pseudomonas syringae growth: 2.5 log CFU/cm² reduction vs. 1.0 log for pipecolic acid

When Arabidopsis plants were pretreated with 0.1 mM N-hydroxypipecolic acid (NHP) and then infected with Pseudomonas syringae pv. maculicola (Psm) ES4326, bacterial growth was reduced by 2.5 log CFU/cm² (from 7.5 to 5.0 log CFU/cm²) at 3 days post-infection [1]. In contrast, 0.1 mM pipecolic acid (Pip) pretreatment reduced growth by only 1.0 log (from 7.5 to 6.5 log CFU/cm²) [1]. NHP thus provides a 1.5 log greater reduction in pathogen titers compared to Pip at the same molar concentration.

Pathogen resistance Pseudomonas syringae Bacterial growth assay SAR efficacy

Systemic accumulation in distal leaves: >20-fold higher than pipecolic acid after local treatment

Following local leaf treatment of Arabidopsis with 1 mM N-hydroxypipecolic acid (NHP), the compound accumulated in distal (systemic) leaves to approximately 200 pmol/g fresh weight at 24 h, whereas pipecolic acid (Pip) applied locally at the same concentration resulted in barely detectable systemic levels (<10 pmol/g FW) [1]. This >20-fold difference demonstrates that NHP—but not Pip—functions as a mobile phloem-translocated signal for systemic immunity.

Systemic signal Mobile metabolite LC-MS quantification SAR propagation

Evidence-based application scenarios for N-Hydroxypipecolic acid potassium in SAR research and crop protection


Dose-response characterization of SAR marker gene induction

Use NHP potassium at 0.1–10 µM to achieve robust PR1 and other SAR gene expression in Arabidopsis or other plants, avoiding the 100× higher concentrations required for pipecolic acid. This reduces compound consumption and minimizes potential non-specific effects from high amino acid doses [1].

Pathogen resistance validation in FMO1-deficient or non-model systems

Apply NHP potassium at 0.1 mM to complement SAR in fmo1 knockout lines or in plant species with low endogenous FMO1 activity, where pipecolic acid is inactive. The potassium salt ensures rapid dissolution in aqueous infiltration buffers [1].

Systemic signal transport studies

Use locally applied NHP potassium (0.1–1 mM) as a tracer for phloem-mobile immune signals. Quantify systemic accumulation via LC-MS to distinguish direct mobile signals from secondary metabolic activation—a distinction not possible with pipecolic acid, which fails to move systemically [1].

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